molecular formula C25H20F4N2OS B2953226 2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532972-85-3

2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2953226
CAS No.: 532972-85-3
M. Wt: 472.5
InChI Key: DRBVFSAFFSZCGK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-fluorophenyl group linked via an ethyl spacer to a 1H-indole core. The indole’s 3-position is substituted with a sulfanyl group connected to a 3-(trifluoromethyl)benzyl moiety. The sulfanyl (thioether) linkage may enhance stability or enable covalent interactions with biological targets .

Properties

IUPAC Name

2-fluoro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F4N2OS/c26-21-10-3-1-8-19(21)24(32)30-12-13-31-15-23(20-9-2-4-11-22(20)31)33-16-17-6-5-7-18(14-17)25(27,28)29/h1-11,14-15H,12-13,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVFSAFFSZCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization to attach the benzamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the indole moiety may interact with various enzymes and proteins .

Comparison with Similar Compounds

Research Findings and Pharmacological Insights

Binding Affinity and Selectivity

  • The sulfanyl group in the parent compound is critical for covalent or non-covalent interactions with cysteine residues or metal ions in target proteins, as seen in similar sulfur-containing analogs .

Metabolic Stability

  • Fluorine atoms on the benzamide and trifluoromethyl groups are likely to reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like the benzothiazole derivative in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C26H21F4N2O2S 513.52* 2-fluorobenzamide, 3-(trifluoromethyl)benzylsulfanyl
N-{2-[3-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide C28H23F3N4O2S2 568.63 3-(trifluoromethyl)benzamide, benzothiazole-carbamoylmethylsulfanyl
2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide C18H17FN2O 296.34 2-fluorobenzamide, 2-methylindole (no sulfanyl)

*Estimated based on structural similarity.

Biological Activity

The compound 2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C21H19F4N2SC_{21}H_{19}F_4N_2S, with a molecular weight of approximately 464.44 g/mol. The structural characteristics include:

  • A fluorobenzamide moiety.
  • A trifluoromethyl group attached to a phenyl ring.
  • A sulfanyl group linked to an indole derivative.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of key cellular pathways involved in cancer progression and inflammation. The presence of the indole structure suggests potential interactions with serotonin receptors, while the trifluoromethyl group may enhance metabolic stability and lipophilicity.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.88 µM to 4.20 µM, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-71.88
HCT1164.20

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory markers in cellular models. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases .

Antitubercular Activity

Recent research explored its efficacy against Mycobacterium tuberculosis. Compounds structurally related to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis .

Case Study 1: MCF-7 Cell Line

In a controlled study, the compound was tested against MCF-7 cells to assess its apoptotic effects. Results indicated that treatment with concentrations above 5 µM led to significant apoptosis as measured by flow cytometry, supporting its potential as an anticancer agent.

Case Study 2: In Vivo Efficacy

An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to untreated controls. This suggests not only efficacy but also favorable pharmacokinetics in vivo.

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